Enhanced Lipophilicity (XLogP3) vs. Parent N-(3-Amino-4-methylphenyl)acetamide Scaffold
The target compound exhibits a substantially higher computed lipophilicity (XLogP3 = 2.4) than the simpler N-(3-amino-4-methylphenyl)acetamide (XLogP3 = 1.4) [1]. This +1.0 log unit increase reflects the contribution of the phenoxyacetyl moiety, which adds both an aromatic ring and an ether oxygen. The XLogP3 value is nearly identical to that of the regioisomer N-(4-amino-2-methylphenyl)-2-phenoxyacetamide (XLogP3 = 2.5) and the positional isomer N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide (XLogP3 = 2.4), confirming that lipophilicity is dominated by the phenoxyacetamide group rather than the aniline substitution pattern [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | N-(3-Amino-4-methylphenyl)acetamide (CID 22865): XLogP3 = 1.4; N-(4-Amino-2-methylphenyl)-2-phenoxyacetamide (CID 960659): XLogP3 = 2.5; N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide (CID 20118129): XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +1.0 vs. N-(3-amino-4-methylphenyl)acetamide; ΔXLogP3 = −0.1 vs. N-(4-amino-2-methylphenyl)-2-phenoxyacetamide |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The +1.0 log unit increase in XLogP3 versus the parent acetamide shifts the compound into the optimal lipophilicity range (1–3) associated with improved passive membrane permeability and oral bioavailability, a critical consideration for hit-to-lead progression.
- [1] PubChem. Compound Summary for CID 24706726 (target) and CID 22865 (N-(3-amino-4-methylphenyl)acetamide). National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 960659 and CID 20118129. National Center for Biotechnology Information, 2025. View Source
